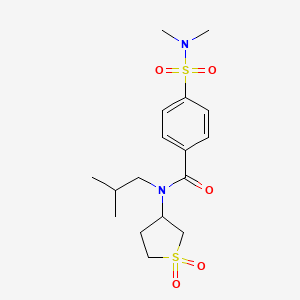

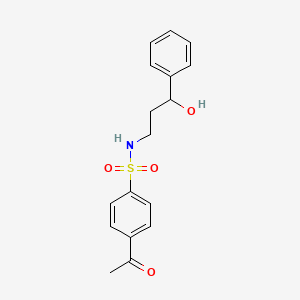

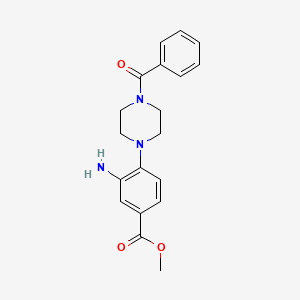

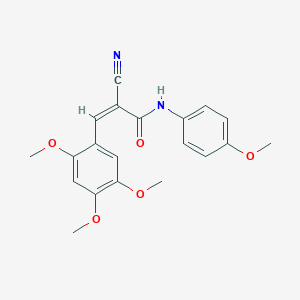

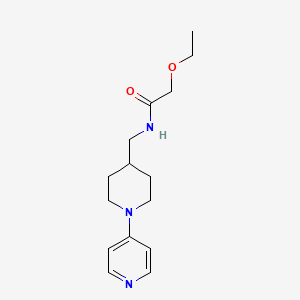

![molecular formula C20H23N3OS B2995540 N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 894876-82-5](/img/structure/B2995540.png)

N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medical research. DMQA is a quinazoline-based compound that has been synthesized using various methods.

Scientific Research Applications

Pharmaceutical Research

This compound belongs to the class of quinazolinones , which are known for their broad spectrum of pharmacological activities. Quinazolinones have been studied for their potential as antitumor , antioxidant , and anticancer agents . The specific structure of this compound may interact with various biological targets, offering a promising avenue for the development of new therapeutic drugs.

Antimicrobial Applications

Quinazolinone derivatives exhibit significant antibacterial and antifungal properties . Research into the antimicrobial efficacy of this compound could lead to the discovery of new treatments for infections resistant to current antibiotics.

Neuropharmacology

Compounds in the quinazolinone family have been investigated for their anticonvulsant effects . This particular compound could be explored for its potential to modulate neurological pathways and treat seizure disorders.

Cardiovascular Studies

Quinazolinones have shown promise in the treatment of hypertension . The compound could be part of studies aiming to develop new antihypertensive medications with improved efficacy and fewer side effects.

Serotonin Receptor Research

Some quinazolinones are used as ligands for the 5-hydroxytryptamine (5-HT) receptor . This compound could contribute to research on mood disorders and other conditions related to serotonin dysregulation.

Green Chemistry

The synthesis of quinazolinones can be promoted by environmentally friendly catalysts, contributing to the field of green chemistry . This compound’s synthesis process could be optimized to minimize environmental impact and enhance sustainability.

Mechanism of Action

Target of Action

It’s worth noting that quinazolinone derivatives, which this compound is a part of, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticancer, anti-inflammatory, and more .

Mode of Action

Quinazolinones are known to interact with various biological targets due to their diverse chemical structure . The specific interactions and resulting changes would depend on the exact biological target and the context of the interaction.

Biochemical Pathways

Given the broad biological activity of quinazolinones, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.

Pharmacokinetics

The solubility and stability of quinazolinones in various solvents suggest potential bioavailability .

Result of Action

Given the broad biological activity of quinazolinones, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-13-9-10-14(2)17(11-13)21-18(24)12-25-19-15-7-5-6-8-16(15)22-20(3,4)23-19/h5-11,22H,12H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGMXMMBZIWFEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)